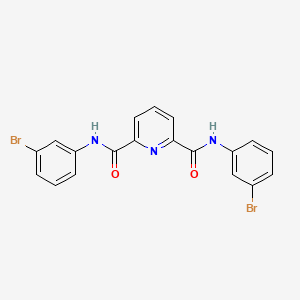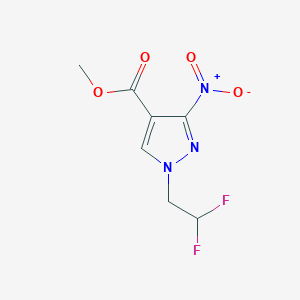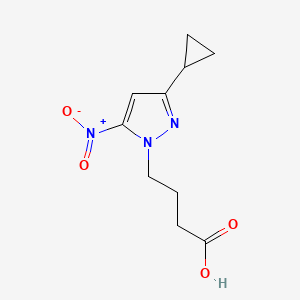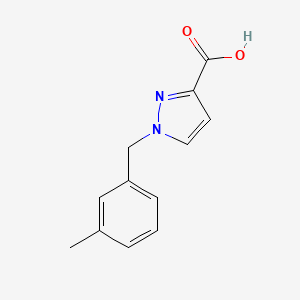
N,N'-bis(3-bromophenyl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is a synthetic organic compound characterized by the presence of two 3-bromophenyl groups attached to a pyridine-2,6-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE typically involves the reaction of 3-bromobenzoyl chloride with 2,6-diaminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N2,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
N~2~,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the design of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of N2,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups and the pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
N~2~,N~6~-BIS(4-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE: Similar in structure but with bromine atoms at the 4-position of the phenyl rings.
N~2~,N~6~-BIS(3-CHLOROPHENYL)-2,6-PYRIDINEDICARBOXAMIDE: Contains chlorine atoms instead of bromine.
N~2~,N~6~-BIS(3-METHOXYPHENYL)-2,6-PYRIDINEDICARBOXAMIDE: Features methoxy groups instead of bromine.
Uniqueness
N~2~,N~6~-BIS(3-BROMOPHENYL)-2,6-PYRIDINEDICARBOXAMIDE is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological or material properties compared to its analogs.
Properties
Molecular Formula |
C19H13Br2N3O2 |
|---|---|
Molecular Weight |
475.1 g/mol |
IUPAC Name |
2-N,6-N-bis(3-bromophenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H13Br2N3O2/c20-12-4-1-6-14(10-12)22-18(25)16-8-3-9-17(24-16)19(26)23-15-7-2-5-13(21)11-15/h1-11H,(H,22,25)(H,23,26) |
InChI Key |
NITXICHMOAZKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B10908197.png)
![[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol](/img/structure/B10908207.png)

![2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10908210.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908216.png)
![(4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B10908217.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908235.png)
![prop-2-en-1-yl 2-chloro-5-(5-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10908236.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-ethoxyphenoxy)acetohydrazide](/img/structure/B10908237.png)
![N'~2~,N'~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide](/img/structure/B10908256.png)
![N-[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908258.png)

![Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate](/img/structure/B10908281.png)
